4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
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Description
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H21FN4O4 and its molecular weight is 400.41. The purity is usually 95%.
BenchChem offers high-quality 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) revealed that certain derivatives of 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, closely related to the queried compound, exhibited potent 5-HT2 antagonist activity. This activity was noted to be higher than ritanserin, a known 5-HT2 antagonist, in specific tests for blocking head twitches induced by 5-hydroxytryptophan (Watanabe et al., 1992).
Urease Inhibition
Rauf et al. (2010) synthesized derivatives of 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, which is structurally related to the compound . These compounds were tested for their urease inhibition activity and displayed varying degrees of inhibition, with some compounds exhibiting significant activity (Rauf et al., 2010).
Spectral Characterisation and Synthesis of Derivatives
Mahmoud et al. (2012) conducted studies on derivatives of 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, and pyridazine-1,4-dione, which share similarities with the queried compound. Their work focused on the synthesis and spectral characterization of these derivatives, providing insights into their chemical properties (Mahmoud et al., 2012).
Antimicrobial Activity
Laxmi et al. (2012) synthesized derivatives of pyrimidine-2,4,6(1H,3H,5H)-trione and evaluated them for antimicrobial activity. Their findings indicated moderate to good activity against various microorganisms, suggesting potential applications in antimicrobial research (Laxmi et al., 2012).
properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-3-16-22-18(23-29-16)17-14-6-4-5-9-24(14)20(27)25(19(17)26)11-12-7-8-15(28-2)13(21)10-12/h7-8,10H,3-6,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGDANLBEWHCNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=C(C=C4)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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